molecular formula C18H12BrN3O2S B8786969 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-

Cat. No.: B8786969
M. Wt: 414.3 g/mol
InChI Key: FYRQOGOXFDTPHI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The presence of a bromine atom, a phenylsulfonyl group, and a pyridinyl substituent further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Pyridinyl Substituent: The final step includes the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The pyridinyl group can participate in cross-coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Sulfone derivatives with higher oxidation states.

    Reduction Products: Sulfide derivatives with lower oxidation states.

    Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfonyl group can enhance its binding affinity and specificity, while the pyridinyl and pyrrolo[2,3-b]pyridine moieties can facilitate interactions with hydrophobic or aromatic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(phenylsulfonyl)-2-(2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a different position of the pyridinyl group.

    4-chloro-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Chlorine atom instead of bromine.

    4-bromo-1-(methylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is unique due to the specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The presence of the bromine atom allows for further functionalization, while the phenylsulfonyl and pyridinyl groups contribute to its chemical and biological activity.

Properties

Molecular Formula

C18H12BrN3O2S

Molecular Weight

414.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-pyridin-3-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H12BrN3O2S/c19-16-8-10-21-18-15(16)11-17(13-5-4-9-20-12-13)22(18)25(23,24)14-6-2-1-3-7-14/h1-12H

InChI Key

FYRQOGOXFDTPHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-iodo-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine (0.44 mmol), 3-pyridinyl boronic acid (0.35 mmol) and tetrakis(triphenylphosphine) palladium(0) (0.013 mmol) in a 4:1 solution of 1,4-dioxane (4 mL):saturated sodium carbonate (1 mL) was stirred for 18 h at 100° C. in a sealed tube. After concentrated in vacuo, the residue was partitioned between ethyl acetate (5 mL) and water (5 mL). The organic layer was washed with brine (1×5 mL), dried over magnesium sulfate, and concentrated. Purification by flash chromatography (0-20% ethyl acetate/dichloromethane) provided the title compound as a yellow oil (50%). ESMS [M+H]+: 414.8.
Name
4-bromo-2-iodo-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
0.44 mmol
Type
reactant
Reaction Step One
Quantity
0.35 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.013 mmol
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
50%

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